5-Fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one
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Overview
Description
5-Fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with a fluorine atom and an oxan-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one typically involves the reaction of a pyrimidine derivative with a fluorinating agent and an oxan-4-yl group donor. The reaction conditions often include the use of a suitable solvent, such as dimethyl sulfoxide or acetonitrile, and a base, such as potassium carbonate or sodium hydride, to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The fluorine atom or the oxan-4-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5-Fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmaceutical agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-6-phenylpyrimidin-4-yl
- 4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl
Uniqueness
5-Fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-fluoro-4-(oxan-4-yl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c10-7-8(11-5-12-9(7)13)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFACEZJZLPJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C(=O)NC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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